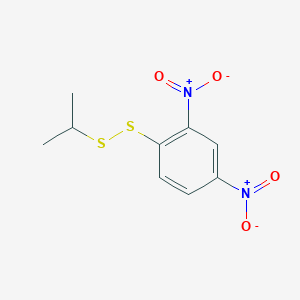
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene is an organic compound characterized by the presence of two nitro groups and a propan-2-yldisulfanyl group attached to a benzene ring
准备方法
The synthesis of 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene typically involves the nitration of 1-(propan-2-yldisulfanyl)benzene. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: The nitro groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions.
科学研究应用
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene exerts its effects involves the interaction of its nitro and disulfanyl groups with molecular targets. The nitro groups can participate in redox reactions, while the disulfanyl group can form disulfide bonds with thiol-containing molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
相似化合物的比较
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene can be compared with other nitrobenzene derivatives such as:
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives.
属性
CAS 编号 |
89846-89-9 |
|---|---|
分子式 |
C9H10N2O4S2 |
分子量 |
274.3 g/mol |
IUPAC 名称 |
2,4-dinitro-1-(propan-2-yldisulfanyl)benzene |
InChI |
InChI=1S/C9H10N2O4S2/c1-6(2)16-17-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3 |
InChI 键 |
NIHIVDGWEUZCEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


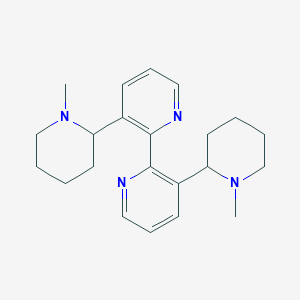
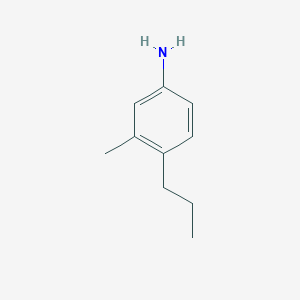
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
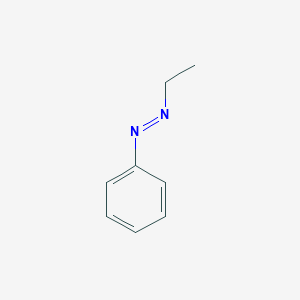
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)

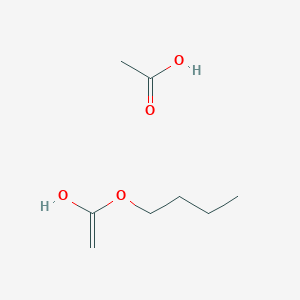
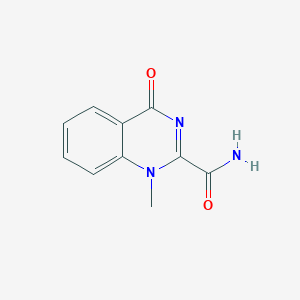
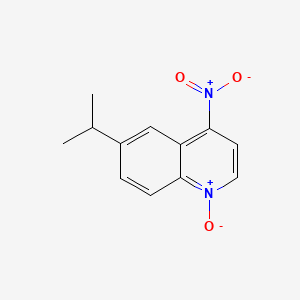
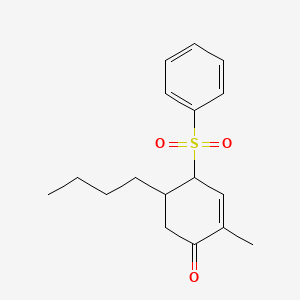
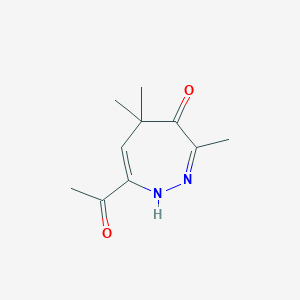
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)

